molecular formula C17H25NO B13732969 (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine

(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine

Cat. No.: B13732969
M. Wt: 259.4 g/mol
InChI Key: TUOYJZHYGHLCHZ-PBHICJAKSA-N
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Description

(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structural features, including a dihydropyridine ring and a propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the dihydropyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.

Scientific Research Applications

(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-1,3-Dimethyl-4-[3-(propan-2-yloxy)phenyl]piperidin-4-yl ethyl carbonate
  • (3S,4R)-2,2,3,4-tetramethyl-3-(propan-2-yloxy)hexane

Uniqueness

Compared to similar compounds, (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine

InChI

InChI=1S/C17H25NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-11,13-14H,12H2,1-5H3/t14-,17+/m1/s1

InChI Key

TUOYJZHYGHLCHZ-PBHICJAKSA-N

Isomeric SMILES

C[C@@H]1CN(C=C[C@]1(C)C2=CC(=CC=C2)OC(C)C)C

Canonical SMILES

CC1CN(C=CC1(C)C2=CC(=CC=C2)OC(C)C)C

Origin of Product

United States

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